molecular formula C17H17N3O5 B2763168 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-28-7

2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

カタログ番号: B2763168
CAS番号: 1021052-28-7
分子量: 343.339
InChIキー: HEAKSIFYSXGXTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 2, a 2,3,4-trimethoxyphenyl moiety at position 5, and a carboxylic acid group at position 5.

特性

IUPAC Name

2-methyl-5-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-8-18-13-10(17(21)22)7-11(20-16(13)19-8)9-5-6-12(23-2)15(25-4)14(9)24-3/h5-7H,1-4H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAKSIFYSXGXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 2-methylimidazo[4,5-b]pyridine-7-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique pharmacological properties .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives based on the imidazo[4,5-b]pyridine framework. In a study examining various 3H-imidazo[4,5-b]pyridine derivatives, it was found that these compounds exhibited moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (chronic myeloid leukemia), and SaOS2 (osteosarcoma) cells. Notably, the K562 cell line demonstrated the highest sensitivity to these compounds .

Case Study: Cytotoxicity Evaluation

A specific derivative of interest is compound 3f , which showed promising results with IC50 values of 9.2 µmol/L against COX-2 and 21.8 µmol/L against COX-1. This selectivity suggests its potential as an effective anticancer agent with a focus on inflammatory pathways that are often upregulated in tumors .

CompoundCell LineIC50 (µmol/L)COX-1 InhibitionCOX-2 Inhibition
3fK562<2021.89.2
OtherMCF-7ModerateVariableVariable
OtherSaOS2ModerateVariableVariable

Anti-inflammatory Applications

The anti-inflammatory properties of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid are also noteworthy. The imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Case Study: Selective COX Inhibition

In vitro studies have shown that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compound 3f demonstrated significant selectivity with an IC50 value of 9.2 µmol/L for COX-2 compared to 21.8 µmol/L for COX-1 . This selectivity is essential for developing safer anti-inflammatory therapies.

Mechanistic Insights

Molecular docking studies have been conducted to understand the binding interactions between these compounds and their target enzymes. The structural variations in the aryl rings of these derivatives influence both potency and selectivity against COX enzymes. This insight is critical for guiding future modifications to enhance therapeutic efficacy while reducing side effects .

作用機序

The mechanism of action of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s pharmacological effects .

類似化合物との比較

The compound belongs to a broader class of imidazo[4,5-b]pyridine-7-carboxylic acid derivatives.

Structural Analogues and Substituent Effects

Base Structure: 3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid
  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.13 g/mol
  • CAS No.: 78316-08-2
  • Properties : Density 1.68 g/cm³, boiling point 349°C, and flash point 164.8°C .
  • Role : Serves as a foundational scaffold for derivatives. The carboxylic acid group at position 7 allows for functionalization into esters or amides, common in prodrug design .
2-Methyl-5-(2,3,4-Trimethoxyphenyl) Derivative
  • Key Substituents: 2-Methyl group: Increases lipophilicity and may reduce steric hindrance compared to bulkier substituents. This substitution pattern is distinct from simpler phenyl or substituted phenyl groups in other analogs .
  • Hypothetical Molecular Weight : ~369.37 g/mol (estimated for C₁₉H₁₉N₃O₅).
2-Cyclopropyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid
  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20 g/mol
  • CAS No.: 158018-25-8
  • Comparison : The cyclopropyl group at position 2 introduces rigidity and may influence binding affinity in biological systems. However, the absence of the 2,3,4-trimethoxyphenyl moiety reduces aromatic interactions compared to the target compound .
Methyl 5-Methyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylate
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS No.: 1803589-98-1
  • Role : The methyl ester at position 7 acts as a prodrug form, enhancing cell membrane permeability. Hydrolysis to the carboxylic acid is likely in vivo .

生物活性

2-Methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS Number: 1021052-28-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a distinctive imidazo[4,5-b]pyridine core and a trimethoxyphenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O5C_{17}H_{17}N_{3}O_{5}, with a molecular weight of 343.33 g/mol. The structure includes multiple functional groups that may interact with various biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC17H17N3O5C_{17}H_{17}N_{3}O_{5}
Molecular Weight343.33 g/mol
CAS Number1021052-28-7

The biological activity of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is primarily attributed to its ability to interact with specific proteins and enzymes. The trimethoxyphenyl group may facilitate binding to receptors or modulate signaling pathways, potentially leading to inhibition of tumor growth or anti-inflammatory effects.

Anti-inflammatory Activity

Compounds within the imidazo class have also been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. While specific data on this compound's anti-inflammatory activity is sparse, similar compounds have shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluating various pyrazole derivatives indicated that compounds with similar structural motifs exhibited potent cytotoxic effects against MCF7 and MDA-MB-231 cell lines. The combination of these compounds with standard chemotherapy agents like doxorubicin resulted in enhanced efficacy, indicating potential for combination therapies.
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of imidazo derivatives suggests that modifications to the trimethoxyphenyl group significantly affect biological activity. This emphasizes the importance of structural variations in enhancing therapeutic efficacy.
  • Synergistic Effects :
    • The synergistic effects observed when combining pyrazole derivatives with established chemotherapeutics point towards a potential avenue for improving cancer treatment regimens while minimizing side effects.

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Cyclization : Formation of the imidazo[4,5-b]pyridine core using precursors like 2-aminopyridine derivatives under acidic/basic conditions .
  • Functionalization : Methylation via methyl iodide (base catalysis) and carboxylation using CO₂ or carboxylating agents .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and reaction time (12–48 hrs) to improve purity (>95%) and yield (40–65%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to assign protons/carbons (e.g., methyl group at δ 2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles in the fused ring system .
  • DFT calculations : Predict vibrational modes (e.g., C=O stretch at 1680 cm⁻¹) and compare with experimental IR data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from:

  • Assay conditions : Differences in pH, buffer composition, or ATP concentration .
  • Structural analogs : Compare activity of derivatives (e.g., 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride) to isolate substituent effects .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile data from orthogonal assays (fluorescence polarization vs. radiometric) .

Q. How can computational methods predict target interactions, and what experimental validations are critical?

  • Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR2) using software like AutoDock Vina. Prioritize binding poses with ∆G < −8 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Validate binding affinity (KD < 1 μM) and kinetics (kon/koff rates) .
  • Mutagenesis studies : Replace key residues (e.g., Lys721 in EGFR) to confirm interaction hotspots .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) for large batches .
  • Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of methyl iodide to precursor) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C) for safe scaling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。